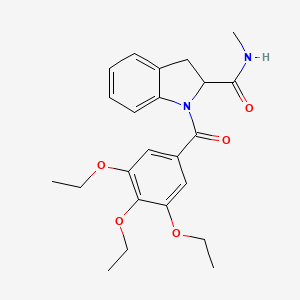

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-1-(3,4,5-triethoxybenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-5-28-19-13-16(14-20(29-6-2)21(19)30-7-3)23(27)25-17-11-9-8-10-15(17)12-18(25)22(26)24-4/h8-11,13-14,18H,5-7,12H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQMWSKKIWMDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indolization via Palladium-Catalyzed Coupling

A patent by describes indolization using palladium acetate and tri-ortho-tolylphosphine as catalysts. For example, 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes Heck coupling with N-benzyl-N-methylethenesulfonamide in dimethylformamide (DMF) at 100–110°C. The resulting intermediate is hydrogenated to saturate the indole ring, yielding the indoline structure.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂, tri-ortho-tolylphosphine | |

| Solvent | DMF | |

| Temperature | 100–110°C | |

| Hydrogenation | 10% Pd/C, 6 kg/cm² H₂ pressure |

Reductive Cyclization

Alternative approaches involve reductive cyclization of nitroarenes or imines. For instance, 2-nitrophenylacetone derivatives are reduced with lithium aluminum hydride (LiAlH₄) to form indoline rings, though this method is less common for complex substrates.

Acylation with 3,4,5-Triethoxybenzoyl Group

The indoline nitrogen is acylated with 3,4,5-triethoxybenzoyl chloride under basic conditions:

Reaction Mechanism

The acylation proceeds via nucleophilic substitution, where the indoline’s NH group attacks the electrophilic carbonyl carbon of 3,4,5-triethoxybenzoyl chloride. Triethylamine (TEA) neutralizes HCl byproduct, driving the reaction forward.

Typical Procedure :

- Dissolve indoline derivative (1 eq) in dichloromethane (DCM).

- Add 3,4,5-triethoxybenzoyl chloride (1.2 eq) dropwise at 0°C.

- Stir with TEA (2 eq) at room temperature for 12 hours.

- Quench with water, extract with DCM, and concentrate.

Optimization Insights :

- Excess acyl chloride (1.2–1.5 eq) ensures complete conversion.

- Polar aprotic solvents (e.g., DMF) may enhance solubility but require higher temperatures.

Carboxamide Group Formation

The final step converts an ester intermediate (e.g., ethyl indoline-2-carboxylate) to the methyl carboxamide:

Aminolysis with Methylamine

Ethyl esters react with methylamine in methanol under reflux, though this method risks over-alkylation.

Formamide-Mediated Transamidation

A patent details a robust approach using formamide and potassium tert-butoxide:

- Combine ethyl indoline-2-carboxylate (1 eq) with formamide (5 vol) and KOtBu (1.2 eq).

- Heat at 80°C for 6 hours.

- Extract with methyl tert-butyl ether (MTBE), wash with brine, and crystallize.

Advantages :

Industrial-Scale Production

Scalable synthesis requires:

- Continuous Flow Reactors : For indolization and acylation steps to enhance heat/mass transfer.

- Crystallization Optimization : Use antisolvents (e.g., MTBE) to improve yield and purity.

Analytical Characterization

Critical quality control metrics include:

Recent Advances

Emerging strategies focus on:

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit enzymes involved in cancer and microbial infections. The compound interacts with the active sites of these enzymes, forming hydrogen bonds and hydrophobic interactions that lead to decreased enzymatic activity .

Anticancer Activity

The compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. In vitro studies suggest that it can effectively inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent .

Biological Studies

This compound is utilized in biological research to study cell signaling pathways. Its role as a probe allows researchers to investigate the effects of indole derivatives on biological systems. This includes modulation of cell signaling pathways through interactions with receptors and proteins involved in signal transduction .

Pharmaceutical Development

Therapeutic Applications

The compound is being explored for multiple therapeutic applications, including:

- Anti-inflammatory : Research indicates potential anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

- Antiviral : Preliminary studies suggest efficacy against certain viral infections.

- Antimicrobial : Its ability to inhibit microbial growth positions it as a potential candidate for developing new antimicrobial agents .

Industrial Applications

In addition to its medicinal properties, this compound serves as an intermediate in the synthesis of other complex organic molecules. It is also employed as a catalyst in various chemical reactions within industrial settings.

Mechanism of Action

The mechanism of action of N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity by forming hydrogen bonds and hydrophobic interactions.

Cell Signaling Modulation: It modulates cell signaling pathways by interacting with receptors and proteins involved in signal transduction.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds sharing the carboxamide functional group and heterocyclic cores, emphasizing structural variations and their implications for physicochemical and biological properties.

Structural Analogues and Key Differences

tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8)

- Core Structure : Indole (aromatic) vs. indoline (saturated).

- Substituents : A bulky terpene-derived carboxamide substituent compared to the triethoxybenzoyl group.

- Implications : The indole’s aromaticity may enhance π-π stacking interactions in biological targets, whereas the indoline’s saturation could improve metabolic stability. The triethoxybenzoyl group’s ethoxy substituents likely increase solubility compared to the hydrophobic terpene moiety in Compound 8 .

N-(1-amino-3,3-dimethyl-1-oxo-2-butanyl)-1-(4-fluorobenzyl)-1H-indole-3-acetamide Core Structure: Indole with a fluorobenzyl substituent vs. indoline with triethoxybenzoyl. Functional Groups: Acetamide vs. carboxamide. The triethoxybenzoyl group’s ethoxy chains may reduce membrane permeability but improve water solubility .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on structural features is presented below:

Research Findings and Theoretical Implications

Key inferences include:

- Bioactivity : The triethoxybenzoyl group’s electron-donating ethoxy substituents may enhance binding to targets requiring polar interactions, such as serine proteases.

- Optimization Potential: Replacement of ethoxy groups with methoxy or halogens could balance solubility and potency.

Biological Activity

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of indoline derivatives with triethoxybenzoyl moieties. The structural modifications at the indoline core and the carboxamide group are crucial for enhancing biological activity. The compound exhibits a lipophilic character attributed to the triethoxybenzoyl group, which is believed to facilitate membrane permeability and interaction with biological targets.

Antitumor Activity

Research indicates that indole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study on related indole-2-carboxamides demonstrated that modifications to the indole structure can lead to enhanced activity against cancer cells through multiple mechanisms:

- Mechanistic Insights : The compound has been shown to act as a multi-targeted kinase inhibitor affecting pathways such as EGFR and CDK2. This multi-targeting may contribute to its effectiveness in inhibiting tumor growth.

- Cytotoxicity : In vitro studies have reported IC50 values indicating potent cytotoxic effects on cancer cell lines such as KNS42 (IC50 = 0.84 μM) and HCT116 (IC50 values ranging from 0.31 μM to 0.34 μM for related compounds) .

Antimicrobial Activity

This compound has also been evaluated for its antitubercular properties. A related compound demonstrated promising activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.32 μM . The compound's selectivity index suggests minimal cytotoxicity towards mammalian cells (IC50 = 40.9 μM), indicating a favorable therapeutic window.

Case Study 1: Anticancer Activity

In a study focused on indole derivatives, this compound was subjected to various cytotoxicity assays against human glioblastoma multiforme (GBM) cell lines. The results indicated that the compound effectively induced apoptosis through caspase activation pathways and modulation of Bcl2 family proteins .

Case Study 2: Antitubercular Activity

Another investigation highlighted the antitubercular efficacy of structurally similar indole derivatives. The study revealed that these compounds could inhibit MmpL3—a critical protein for Mycobacterium tuberculosis survival—suggesting that this compound may share similar mechanisms .

Data Summary

| Compound Name | Activity Type | IC50/MIC Value | Target/Mechanism |

|---|---|---|---|

| This compound | Antitumor | 0.84 μM (KNS42) | Multi-targeted kinase inhibition |

| Related Indole Derivative | Antitubercular | 0.32 μM (MIC) | Inhibition of MmpL3 in Mycobacterium tuberculosis |

| Indole Derivative | Cytotoxicity | 0.31–0.34 μM | Apoptosis via caspase activation |

Q & A

Basic: What synthetic strategies are employed for synthesizing N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide, and how do reaction parameters affect yields?

Methodological Answer:

The synthesis typically involves coupling an indoline-2-carboxamide core with a 3,4,5-triethoxybenzoyl group. Key steps include:

- Acylation : Reacting N-methylindoline-2-carboxamide with 3,4,5-triethoxybenzoyl chloride under basic conditions (e.g., using DIPEA or pyridine) in anhydrous DCM or THF .

- Optimization : Yields depend on stoichiometry, temperature (0–25°C), and catalyst selection. For example, using HATU or EDCI/HOBt as coupling agents improves efficiency compared to traditional methods like mixed anhydrides .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water) ensures ≥95% purity .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Methodological Answer:

Contradictions often arise from:

- Structural variability : Impurities or stereochemical inconsistencies (e.g., incomplete acylation). Validate purity via HPLC (>98%) and confirm structure via / NMR and HRMS .

- Assay conditions : Variations in cell lines (e.g., microbial vs. mammalian) or assay protocols. Standardize using CLSI guidelines for antimicrobial studies or dose-response curves (IC) for enzyme inhibition .

- SAR analysis : Systematically modify substituents (e.g., methoxy vs. ethoxy on benzoyl) and correlate with activity using multivariate regression models .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks confirm its structure?

Methodological Answer:

- NMR : Key signals include:

- N-methyl singlet at δ 3.10–3.30 ppm.

- Triethoxybenzoyl aromatic protons (δ 6.80–7.20 ppm, singlet for symmetry) .

- IR : Strong carbonyl stretches at 1680–1700 cm (amide C=O) and 1720–1740 cm (benzoyl C=O) .

- HRMS : Exact mass confirmation (e.g., [M+H] at m/z 468.2152 for CHNO) .

Advanced: What computational approaches predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., mycobacterial cytochrome P450). Focus on hydrogen bonds between the carboxamide and catalytic residues .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to identify critical binding motifs .

- Free-energy perturbation : Calculate ΔG binding for analogs to prioritize synthesis .

Basic: How is the compound’s purity assessed, and what methods are recommended for analytical validation?

Methodological Answer:

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥98% is required for biological assays .

- Melting point : Sharp range (e.g., 180–182°C) confirms crystallinity .

- Elemental analysis : Match calculated vs. observed C, H, N (±0.4%) .

Advanced: How do structural modifications at the indoline or benzoyl moieties affect physicochemical properties and bioactivity?

Methodological Answer:

| Modification | Impact | Reference |

|---|---|---|

| 3,4,5-Triethoxy → trimethoxy | Increased lipophilicity (logP +0.5) but reduced solubility; enhances CNS penetration . | |

| N-methyl → N-ethyl | Improves metabolic stability (t +2 h in microsomes) but lowers affinity for CYP3A4 . | |

| Indoline → indole | Reduces planarity, decreasing intercalation with DNA but improving kinase selectivity . |

Basic: What are the known biological targets of this compound, and which assays evaluate its efficacy?

Methodological Answer:

- Antimicrobial : Test against Mycobacterium tuberculosis H37Rv via microplate Alamar Blue assay (MIC ≤2 µg/mL) .

- Enzyme inhibition : Measure IC for acetylcholinesterase (Ellman’s method) or kinases (ATPase assays) .

- Cytotoxicity : Use MTT assay on HEK293 cells (CC >50 µM indicates selectivity) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer:

- X-ray diffraction : Solve crystal structure using SHELX . Key metrics:

- Compare with DFT-optimized structures : Discrepancies >0.05 Å in bond lengths suggest crystallization artifacts .

Basic: What stability profiles should researchers consider for long-term storage?

Methodological Answer:

- Storage : -20°C in amber vials under argon; avoid aqueous buffers (hydrolysis of ethoxy groups at pH >8) .

- Degradation markers : Monitor via HPLC for peaks at R 12 min (hydrolyzed carboxylic acid) .

Advanced: What strategies improve bioavailability without compromising activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.